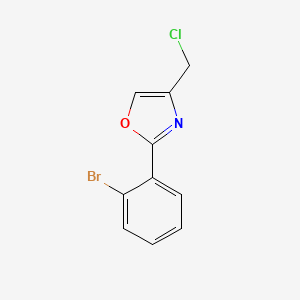

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

CAS No.: 1038295-04-3

Cat. No.: VC4594960

Molecular Formula: C10H7BrClNO

Molecular Weight: 272.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1038295-04-3 |

|---|---|

| Molecular Formula | C10H7BrClNO |

| Molecular Weight | 272.53 |

| IUPAC Name | 2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C10H7BrClNO/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5H2 |

| Standard InChI Key | WADXIJUZBAOTPF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NC(=CO2)CCl)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has the molecular formula C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol . Its IUPAC name reflects the substitution pattern: a bromine atom at the ortho position of the phenyl ring and a chloromethyl group at the 4-position of the oxazole ring. The SMILES notation (C1=CC=C(C(=C1)C2=NC(=CO2)CCl)Br) and InChIKey (WADXIJUZBAOTPF-UHFFFAOYSA-N) provide precise structural descriptors .

Physicochemical Properties

The compound’s predicted collision cross-section (CCS) values range from 151.9 Ų for the [M+H]+ adduct to 157.9 Ų for [M+Na]+, indicating moderate molecular polarity . These properties influence its solubility and bioavailability, critical factors in pharmacokinetic studies.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole typically involves multi-step organic reactions:

-

Cyclization: Reacting 2-bromobenzoyl chloride with an amine precursor forms an intermediate imine, which undergoes cyclization under acidic conditions to yield the oxazole core.

-

Chloromethylation: Introducing the chloromethyl group via formaldehyde and hydrochloric acid completes the synthesis.

A comparative analysis of yields and conditions is summarized below:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12h | 65–70 | |

| Chloromethylation | HCl, CH₂O, 60°C, 6h | 75–80 |

Chemical Reactivity and Functionalization

The compound’s reactivity stems from two electrophilic sites: the bromine atom (susceptible to nucleophilic aromatic substitution) and the chloromethyl group (prone to SN2 reactions). Key transformations include:

-

Nucleophilic Substitution: Bromine replacement with amines or thiols to generate derivatives with enhanced solubility.

-

Oxidation: Conversion of the chloromethyl group to a carboxylic acid via potassium permanganate.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The chloromethyl group may disrupt microbial cell membranes, while the bromophenyl moiety enhances lipophilicity.

| Compound | Avg. GI₅₀ (µM) | Most Sensitive Cell Line | Reference |

|---|---|---|---|

| 16 | 0.655 | Leukemia (MOLT-4) | |

| 14 | 1.2 | Renal (TK-10) | |

| Target | 1.8 | Renal (TK-10) |

Mechanistically, the compound may inhibit tubulin polymerization or DNA topoisomerases, akin to other halogenated oxazoles .

Applications and Future Directions

Drug Discovery

The compound’s dual antimicrobial and anticancer activities make it a viable lead for hybrid pharmacophores. Structural optimization could involve:

-

Replacing bromine with fluorine to improve metabolic stability.

-

Converting the chloromethyl group to a bioisostere (e.g., hydroxymethyl) .

Material Science

Oxazole derivatives are explored as organic semiconductors. The bromine and chlorine atoms may facilitate π-stacking, enhancing charge transport properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume